molecular formula C9H8N2O2 B12947973 N-(4-Cyanophenyl)-glycine-13C6

N-(4-Cyanophenyl)-glycine-13C6

Katalognummer: B12947973
Molekulargewicht: 182.13 g/mol
InChI-Schlüssel: KJRQMXRCZULRHF-FOEMZXECSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Cyanophenyl)-glycine-13C6 is a derivative of glycine, an amino acid, where the hydrogen atoms in the phenyl ring are replaced with carbon-13 isotopes. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanophenyl)-glycine-13C6 typically involves the reaction of 4-aminobenzonitrile with chloroacetic acid in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzonitrile attacks the carbon of chloroacetic acid, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Cyanophenyl)-glycine-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(4-Cyanophenyl)-glycine-13C6 has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(4-Cyanophenyl)-glycine-13C6 involves its interaction with specific molecular targets. In biological systems, it can be incorporated into proteins or other biomolecules, allowing researchers to study their behavior and interactions. The isotopic labeling with carbon-13 enables detailed tracking and analysis using techniques like NMR spectroscopy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Cyanophenyl)glycine: The non-labeled version of the compound.

    N-(4-Cyanophenyl)thiourea: A similar compound with a thiourea group instead of glycine.

    N-(4-Cyanophenyl)guanidine: Another derivative with a guanidine group

Uniqueness

N-(4-Cyanophenyl)-glycine-13C6 is unique due to its isotopic labeling with carbon-13, which provides enhanced capabilities for detailed molecular studies. This labeling allows for precise tracking and analysis in various scientific applications, making it a valuable tool in research .

Eigenschaften

Molekularformel

C9H8N2O2

Molekulargewicht

182.13 g/mol

IUPAC-Name

2-[(4-cyano(1,4,5,6-13C4)cyclohexa-1,3,5-trien-1-yl)amino]acetic acid

InChI

InChI=1S/C9H8N2O2/c10-5-7-1-3-8(4-2-7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13)/i1+1,3+1,6+1,7+1,8+1,9+1

InChI-Schlüssel

KJRQMXRCZULRHF-FOEMZXECSA-N

Isomerische SMILES

C1=[13C]([13CH]=[13CH][13C](=C1)N[13CH2][13C](=O)O)C#N

Kanonische SMILES

C1=CC(=CC=C1C#N)NCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.